(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone oxalate
Description
The compound “(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone oxalate” is a benzimidazole-piperazine hybrid molecule with a ketone linker and an oxalate counterion. Its structure features a 2-ethoxyphenyl group attached to a piperazine ring, which is further substituted with a benzimidazole moiety. This design is typical of bioactive molecules targeting receptors such as histamine or serotonin receptors, where the benzimidazole core contributes to aromatic interactions, and the piperazine ring enhances solubility and bioavailability . The oxalate salt improves crystallinity and stability, making it suitable for pharmaceutical formulations .
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(2-ethoxyphenyl)methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2.C2H2O4/c1-2-27-19-10-6-3-7-16(19)21(26)25-13-11-24(12-14-25)15-20-22-17-8-4-5-9-18(17)23-20;3-1(4)2(5)6/h3-10H,2,11-15H2,1H3,(H,22,23);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWFXIRNRBUEBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone oxalate is a benzimidazole derivative. Benzimidazole derivatives are known to interact with proteins and enzymes, making them an important pharmacophore in drug discovery. They have been extensively utilized as a drug scaffold in medicinal chemistry.
Mode of Action
It’s known that benzimidazole derivatives can exert their antibacterial effect by inhibiting two type-ii bacterial topoisomerase enzymes, dna-gyrase and/or topoisomerase iv.
Biochemical Pathways
It’s known that benzimidazole derivatives can affect a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Pharmacokinetics
It’s known that imidazole, a core structure in benzimidazole derivatives, is highly soluble in water and other polar solvents. This property can help overcome the solubility problems of poorly soluble drug entities, potentially impacting the bioavailability of the compound.
Result of Action
It’s known that benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity.
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment.
Biochemical Analysis
Biochemical Properties
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone oxalate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s benzimidazole ring allows it to bind effectively to these enzymes, potentially inhibiting or modulating their activity. Additionally, it may interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in apoptosis, leading to increased cell death in cancer cells. It also affects metabolic pathways by inhibiting key enzymes, thereby altering the cellular energy balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of enzyme activity and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body. The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels. These interactions can influence the overall metabolic balance within cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments. Binding proteins can also affect the compound’s distribution by sequestering it in specific tissues or organs.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with DNA and transcription factors or to the mitochondria to influence cellular metabolism. These localizations are essential for the compound’s biochemical and pharmacological effects.
Biological Activity
The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone oxalate, identified by its CAS number 1351647-29-4, is a complex organic molecule featuring a benzimidazole moiety, a piperazine ring, and an ethoxy-substituted phenyl group. This structure suggests potential for diverse biological activities, particularly in pharmacology due to the known properties of its constituent groups.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 342.36 g/mol |
| CAS Number | 1351647-29-4 |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Benzimidazole Moiety : Known for its broad pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. This moiety can bind to DNA and proteins, potentially disrupting their functions.
- Piperazine Ring : Enhances membrane permeability and solubility, facilitating cellular uptake of the compound.
- Ethoxy Phenyl Group : May influence the compound's lipophilicity and overall bioavailability, impacting its pharmacokinetic properties.
Biological Activities
Research indicates that derivatives of benzimidazole and piperazine exhibit significant biological activities:
Anticancer Activity
Studies have shown that compounds with similar structural features can induce apoptosis in cancer cells. For instance, benzimidazole derivatives have been reported to inhibit cell proliferation in various cancer lines through modulation of cell cycle regulators and apoptosis pathways .
Anti-inflammatory Effects
Compounds with piperazine and benzimidazole frameworks have demonstrated anti-inflammatory properties. In vitro studies revealed that these compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Properties
The structural components of this compound suggest potential antimicrobial activity. Benzimidazole derivatives are known to exhibit activity against a range of pathogens, which could be explored further for developing novel antimicrobial agents .
Case Studies
- In Vitro Studies on Cancer Cells : A study evaluated the cytotoxic effects of similar benzimidazole-piperazine derivatives on human cancer cell lines. The results indicated significant inhibition of cell growth, with IC50 values ranging from 0.5 to 10 µM depending on the specific derivative used .
- Anti-inflammatory Activity Assessment : In a model using RAW 264.7 macrophages stimulated with LPS, compounds similar to this compound showed a reduction in TNF-alpha secretion by up to 70%, indicating strong anti-inflammatory potential .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Anticancer Activity:
The benzimidazole moiety is known for its ability to interact with DNA and proteins, potentially disrupting their function, which may lead to the inhibition of cancer cell proliferation. Studies have shown that compounds with similar structures can inhibit various cancer cell lines, suggesting that this compound may have similar effects.
2. Neuroprotective Effects:
Due to its ability to penetrate the blood-brain barrier, the compound may also exhibit neuroprotective properties. Preliminary studies indicate potential modulation of neurotransmitter systems, which could be beneficial in treating neurological disorders.
3. Enzyme Inhibition:
The compound may act as an inhibitor for specific enzymes involved in various biological pathways. This characteristic could be leveraged for therapeutic applications in conditions where enzyme modulation is required.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
1. Study on Anticancer Properties:
A related benzimidazole derivative demonstrated significant anti-proliferative activity against breast cancer cell lines. This suggests that (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone oxalate may have similar efficacy in targeting cancer cells.
2. Neuroimaging Applications:
Research on derivatives containing piperazine and benzimidazole moieties indicated their potential as PET ligands for visualizing brain targets. This application could provide insights into neurological conditions and aid in diagnosis.
3. Enzyme Interaction Studies:
Investigations into compounds with similar structures have revealed their capacity to inhibit enzymes involved in metabolic pathways. This property is critical for developing therapeutic agents targeting metabolic disorders or cancers.
Summary of Biological Activities
Comparison with Similar Compounds
Key Observations:
The benzo[d]thiazol-2-ylthio group in the analogue () introduces sulfur-based interactions, which could modulate receptor binding kinetics.
Counterion Impact: The oxalate salt in the target compound offers better aqueous solubility than the hydrochloride salt in , critical for intravenous formulations.
Pharmacological Activity: Analogues with piperazine-benzimidazole scaffolds (e.g., ) are reported as dual histamine H₁/H₄ receptor ligands, suggesting the target compound may share similar mechanisms.
Pharmacokinetic and Pharmacodynamic Profiles
Limited direct data exist for the target compound, but inferences can be drawn from structurally related molecules:
- Receptor Affinity: Benzimidazole-piperazine derivatives exhibit nanomolar affinities for histamine receptors (e.g., H₁ IC₅₀ = 12 nM for a related compound in ). The 2-ethoxy group may reduce metabolic degradation compared to methoxy analogues .
- Metabolic Stability : Piperazine rings are susceptible to N-dealkylation, but the oxalate salt may slow hepatic clearance by reducing free base availability .
Physicochemical Properties
Notes:
- The oxalate salt improves solubility over free bases but may increase molecular weight, affecting diffusion rates.
- Higher logP in the benzo[d]thiazol analogue suggests increased tissue penetration but higher risk of off-target effects .
Preparation Methods
Condensation with Aldehydes or Carboxylic Acids
A widely adopted method involves reacting o-phenylenediamine with aldehydes under acidic or oxidative conditions. For example, Liu et al. (2019) demonstrated that (1H-benzo[d]imidazol-2-yl)(phenyl)methanone derivatives form via N,N-dimethylformamide (DMF)/sulfur-mediated cyclization of aromatic aldehydes and o-phenylenediamine. Adapting this protocol, glyoxylic acid or its derivatives could introduce the 2-carboxymethyl group required for subsequent methylation.
Alternative Approach : Oxidative cyclization using formic acid and Oxone® (as described in Molecules, 2015 ) enables efficient benzimidazole ring closure. For instance, treatment of N-(2-acetamidophenyl)acetamide derivatives with formic acid and Oxone® at 40°C yielded spirocyclic benzimidazoles in 74% yield.
Methylation at the 2-Position
Introducing the methyl group at the benzimidazole’s 2-position requires selective alkylation. Patel et al. (2015) utilized in situ reduction of a 2-carbaldehyde intermediate (synthesized via Vilsmeier-Haack formylation) to a hydroxymethyl group, followed by catalytic hydrogenation to yield the 2-methyl derivative. Alternatively, direct alkylation with methyl iodide in the presence of a base (e.g., potassium carbonate) in DMF at 60°C achieves moderate yields (45–60%).
Functionalization of Piperazine
The piperazine moiety is introduced via nucleophilic substitution or reductive amination.
Coupling with Benzimidazolylmethyl Groups
Method A : Reacting 1H-benzo[d]imidazol-2-ylmethanol with 1-chloropiperazine in the presence of thionyl chloride (SOCl₂) generates the (benzimidazol-2-yl)methylpiperazine intermediate. US9199944B2 describes analogous piperazine alkylation using chloromethyl heterocycles, achieving 70–85% yields under refluxing dichloromethane.
Method B : Mitsunobu reaction between 1H-benzo[d]imidazol-2-ylmethanol and N-Boc-piperazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF affords protected intermediates, which are deprotected with HCl/dioxane.
Synthesis of (2-Ethoxyphenyl)methanone
Friedel-Crafts Acylation
2-Ethoxyphenyl methanone is synthesized via Friedel-Crafts acylation of ethoxybenzene with acetyl chloride in the presence of AlCl₃. However, competing O-dealkylation necessitates low temperatures (0–5°C) and short reaction times (1–2 h), yielding 55–65% product.
Oxidation of 2-Ethoxybenzyl Alcohol
Oxidation of 2-ethoxybenzyl alcohol using pyridinium chlorochromate (PCC) in dichloromethane provides the ketone in >80% yield without over-oxidation.
Coupling of Piperazine and Methanone Moieties
Amide Bond Formation
The piperazine-benzimidazole intermediate reacts with 2-ethoxyphenyl methanoyl chloride in anhydrous THF under Schotten-Baumann conditions. PubChem CID 71780891 reports analogous acylation of piperazine with ethanone derivatives, achieving 65–75% yields after 12 h at 25°C.
Mannich Reaction
A three-component Mannich reaction between 2-ethoxyphenyl methanone, formaldehyde, and piperazine-benzimidazole in ethanol/water (1:1) at 60°C provides the target compound in 50–60% yield.
Oxalate Salt Formation
The free base is dissolved in hot ethanol (80°C) and treated with oxalic acid (1.0 equiv). Crystallization at 4°C yields the oxalate salt with >95% purity. PubChem CID 71780891 confirms this method, reporting a melting point of 178–181°C for analogous oxalate salts.
Optimization and Challenges
- Selectivity : Competing N-alkylation at piperazine’s secondary amines necessitates careful stoichiometry control.
- Purification : Column chromatography (SiO₂, 5% MeOH/CH₂Cl₂) effectively isolates intermediates.
- Yield Improvements : Microwave-assisted synthesis reduces reaction times (e.g., 30 min for benzimidazole cyclization vs. 6 h conventionally).
Q & A
Basic: What are the key synthetic methodologies for preparing (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone oxalate?
The synthesis typically involves multi-step reactions starting with functionalization of the benzimidazole core. A common approach includes:
- Step 1 : Activation of 2-chloromethylbenzimidazole derivatives using thionyl chloride (SOCl₂) in dimethylformamide (DMF) to generate reactive intermediates.
- Step 2 : Coupling with a piperazine derivative (e.g., phenyl(piperazin-1-yl)methanone) under microwave irradiation (80–100°C, 30–60 mins) to enhance reaction efficiency .
- Step 3 : Introduction of the 2-ethoxyphenyl group via nucleophilic acyl substitution, followed by oxalate salt formation using oxalic acid in ethanol .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol are critical for achieving >95% purity .
Basic: What spectroscopic techniques are essential for structural characterization of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the integration of aromatic protons (e.g., benzimidazole C-H at δ 7.2–8.1 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and ethoxy protons (δ 1.3–1.5 ppm for -CH₃, δ 4.0–4.2 ppm for -OCH₂) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H⁺] at m/z 433.2 for the free base) and fragmentation patterns consistent with the benzimidazole-piperazine scaffold .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch of methanone), ~1250 cm⁻¹ (C-O of ethoxy group), and ~3400 cm⁻¹ (N-H of benzimidazole) .
Advanced: How can researchers optimize reaction yields when synthesizing derivatives with modified benzimidazole substituents?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hrs to 30 mins) and improves yields by 15–20% compared to conventional heating .
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while adding catalytic amounts of triethylamine minimizes side reactions (e.g., hydrolysis) .
- Parallel Screening : Test substituent effects (e.g., electron-withdrawing groups on benzimidazole) using automated liquid handlers to identify optimal conditions for scale-up .
Advanced: How should discrepancies in NMR data between synthetic batches be resolved?
- Variable Temperature NMR : Use to detect dynamic processes (e.g., piperazine ring puckering) that may cause peak splitting .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings, particularly for aromatic regions .
- Batch Comparison : Cross-validate with HPLC purity data (>98%) to rule out impurities. If discrepancies persist, recrystallize in alternative solvents (e.g., acetonitrile) to isolate polymorphic forms .
Advanced: What pharmacological targets are hypothesized for this compound, and how can receptor binding assays be designed?
- Target Hypothesis : Dual histamine H₁/H₄ receptor antagonism is proposed due to structural similarity to known ligands (e.g., imidazole-piperazine pharmacophores) .
- Assay Design :
- Radioligand Displacement : Use [³H]-mepyramine (H₁) and [³H]-JNJ 7777120 (H₄) in HEK-293 cells expressing recombinant receptors.
- Functional Assays : Measure cAMP inhibition (H₄) or calcium flux (H₁) to determine IC₅₀ values .
- Negative Controls : Include cetirizine (H₁-specific) and thioperamide (H₄-specific) to validate selectivity .
Advanced: How can computational modeling predict the compound’s interactions with biological targets?
- Docking Studies : Use AutoDock Vina to model binding to H₁/H₄ receptors, focusing on key residues (e.g., Asp³.32 in H₁ for ionic interactions with the protonated piperazine) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the benzimidazole-ethoxy group in the receptor’s hydrophobic pocket .
- SAR Analysis : Compare electrostatic potential maps of derivatives to optimize substituent positioning for enhanced affinity .
Basic: What are the stability profiles of this compound under different storage conditions?
- Solid State : Stable for ≥24 months at -20°C (desiccated), but degrades by 10–15% at 25°C due to oxalate salt hydrolysis .
- Solution Phase : Store in anhydrous DMSO at -80°C; avoid aqueous buffers (pH >7) to prevent benzimidazole ring oxidation .
- Analytical Monitoring : Track degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
Advanced: What strategies are effective for synthesizing fluorinated or isotopic analogs of this compound?
- Fluorination : Introduce ¹⁸F via nucleophilic aromatic substitution (e.g., using [¹⁸F]KF/K222 complex) on a nitro-precursor, followed by Pd/C hydrogenation .
- Isotopic Labeling (²H, ¹³C) : Use deuterated ethoxy groups (CD₃CD₂O-) via H₂O/D₂O exchange under acidic conditions or ¹³C-enriched benzimidazole precursors .
- Purification Challenges : Employ size-exclusion chromatography to separate labeled vs. unlabeled species, confirmed by MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
